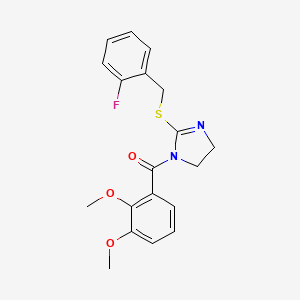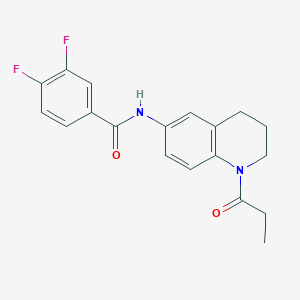![molecular formula C20H18Cl2N2O3 B2798394 [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate CAS No. 320421-02-1](/img/structure/B2798394.png)
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate is a versatile chemical compound used in diverse scientific research. Its unique structure and properties make it valuable for studies related to drug discovery, organic synthesis, and catalysis.
Molecular Structure Analysis
The molecular structure of this compound can be visualized using tools like ChemSpider . It consists of an indole ring, a chlorophenyl group, and a 3-methylbutanoate side chain. The Z configuration indicates the arrangement of substituents around the double bond.Applications De Recherche Scientifique
Crystallographic Studies
- Crystal Structure Analysis : The crystal structure of a related compound, S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, was examined, highlighting its crystallization in the monoclinic crystal system and revealing its molecular structure (Manan et al., 2011).
Synthesis and Anticonvulsant Activity
- Synthesis and Anticonvulsant Properties : A study on the synthesis of 5,7-dibromoisatin semicarbazones, closely related to the queried compound, demonstrated their potential as anticonvulsant agents. Computational studies predicted these compounds as promising for epilepsy treatment (Kumar et al., 2013).
Antibacterial Evaluation
- In Vitro Antibacterial Activities : Research on new oxindoles and spiro-oxindoles derivatives, similar to the requested compound, revealed significant antibacterial activities. This highlights the potential of these compounds in developing antibacterial agents (Hassan & Hassane, 2019).
Novel Compound Synthesis
- Development of Bioactive Compounds : A study focused on synthesizing novel oxindoles, bearing functional moieties like CN and S groups, relevant to pharmaceutical and synthetic chemistry. This illustrates the importance of such compounds in drug development (Letribot et al., 2018).
Anti-Proliferative Agents
- Potential Anti-Cancer Activity : Research on substituted (Z)-4-(3-oxoquinuclidin-2-ylidene) benzamides and related compounds indicated significant anti-cancer activities. This suggests the potential therapeutic use of these compounds in oncology (Soni et al., 2015).
Quantum-Chemical Studies and Antioxidant Properties
- Electronic-Antioxidant Relationship : A quantum-chemical analysis of novel carbohydrazones, including 5-substituted isatin derivatives, was conducted to explore their antioxidant properties, indicating a relationship between electronic characteristics and antioxidant activity (Çavuş et al., 2020).
Herbicidal Activity
- Herbicidal Applications : The herbicidal effects of geometrical isomers of a similar compound were investigated, showing significant impact on broadleaf weeds in agriculture (Hayashi & Kouji, 1990).
Biological Imaging
- Fluorescent Zn(II) Sensors : A study on Zinpyr family compounds, which include similar structural elements, demonstrated their application in biological imaging, highlighting their potential in biochemistry and medical diagnostics (Nolan et al., 2006).
Synthesis of Schiff Base
- Schiff Base Derivation : Research on Schiff base synthesis derived from 4-acylpyrazolone and 2-aminophenol, related to the chemical structure of interest, was carried out, indicating its potential in synthetic organic chemistry (Sharma et al., 2014).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propriétés
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-12(2)9-18(25)27-23-19-16-10-15(22)7-8-17(16)24(20(19)26)11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJNKXXGXUUFRR-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)




![Tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine](/img/structure/B2798320.png)


![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyloxirane-2-carboxamide](/img/structure/B2798324.png)

![7-benzyl-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2798328.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2798330.png)
